2-((4-(n-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research has shown that substituted anilides of carboxylic and sulfonic acids exhibit selective antimicrobial activity against Gram-positive species. The activity is influenced by the chemical structure, particularly the nature and position of substituents on the benzene ring and the length of the carbon side chain. Among these compounds, some demonstrated bacteriostatic properties at low concentrations against bacteria such as Bacillus cereus, Staphylococcus aureus, Streptococcus faecalis, and Lactobacillus plantarum, highlighting their potential as antibacterial agents (Linfield et al., 1983).
Cancer Detection
A novel water-soluble near-infrared dye developed from a structurally similar compound exhibited enhanced quantum yield, suggesting its application in optical imaging for cancer detection. This dye, due to its water solubility and stability, can be conjugated to peptides and used for in vivo imaging, offering a promising tool for the development of molecular-based beacons for identifying cancerous tissues (Pham et al., 2005).
Novel Materials Development
In situ polymerization of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides (LDH) has been explored, resulting in hybrid materials with enhanced connectivity between guest monomers. This process, evaluated through ESR spectroscopy and electrochemical studies, showcases the potential of such compounds in creating novel materials with specific electrochemical properties (Moujahid et al., 2005).
Properties
IUPAC Name |
2-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-14-11-15(2)13-17(12-14)24-30(28,29)18-9-7-16(8-10-18)23-21(25)19-5-3-4-6-20(19)22(26)27/h7-13,19-20,24H,3-6H2,1-2H3,(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFKMASZGUKLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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